Home > Products > Screening Compounds P85928 > 3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine -

3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-5446872
CAS Number:
Molecular Formula: C19H14ClN3O
Molecular Weight: 335.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multicomponent Reactions: One-pot reactions involving bis(aldehydes), 1H-pyrazole-3,5-diamines, and acetophenones have been successfully used to synthesize arene-linked bis(pyrazolo[1,5-a]pyrimidines) [, ]. Similar protocols with bis(acetyl) synthons and benzaldehydes have yielded regioisomeric derivatives [].
  • Cyclocondensation Reactions: Reacting 5-aminopyrazoles with formylated active proton compounds in the presence of KHSO4 and under ultrasound irradiation provides a regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines [].
  • Reaction of Enaminones with Aminopyrazoles: A microwave-assisted method involves the cyclocondensation of β-enaminones with NH-3-aminopyrazoles followed by formylation using Vilsmeyer-Haack reagent to yield 3-formylpyrazolo[1,5-a]pyrimidines [].
Mechanism of Action
  • Enzyme Inhibition: Pyrazolo[1,5-a]pyrimidines have been reported as inhibitors of various enzymes, including xanthine oxidase [] and activin receptor-like kinase 3 (ALK3) []. The specific enzyme targeted by 3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine would depend on its precise structure and potential interactions with the enzyme active site.
  • Receptor Modulation: Certain pyrazolo[1,5-a]pyrimidines exhibit modulatory activity at various receptors, such as adenosine receptors [, , ] and GABA receptors [, ]. The 3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine could potentially interact with specific receptors, leading to either agonistic or antagonistic effects.
Applications
  • Medicinal Chemistry: This class of compounds has shown promise as potential therapeutic agents for various diseases, including bacterial infections [, ], gastric ulcers [], and cancer []. Given the structural similarity, 3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine could be investigated for similar biological activities.
  • Materials Science: Pyrazolo[1,5-a]pyrimidines have found applications in the development of functional materials, such as fluorescent probes []. The presence of the methoxy group and the chlorine atom in 3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine could influence its optical properties, potentially making it suitable for developing novel fluorescent materials.

1. 2-Methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine []


    2. (E)-1-(3-Chlorophenyl)-5-[2-(3-pyridyl)ethenyl]-1H,7H-pyrazolo[1,5-a]pyrimidine-7-one []

    • Compound Description: This compound, an (E)-5-[2-(3-pyridyl)ethenyl]-1H,7H-pyrazolo-[1,5-a]pyrimidine-7-one derivative, exhibits significant in vivo activity in inhibiting stress-induced gastric ulcers in rats after oral administration. []

    3. 6-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine []

    • Compound Description: This compound is a substituted pyrazolo[1,5-a]pyrimidine derivative synthesized using a three-step one-pot regioselective method. Its structure was confirmed using X-ray crystallography. []

    4. 8-(3-Pentylamino)-2-methyl-3-(2-chloro-4-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine []

    • Compound Description: This compound acts as a CRF receptor antagonist and is structurally characterized by its cyclopenta[d]pyrazolo[1,5-a]pyrimidine core, substituted with a pentylamino group at the 8-position, a methyl group at the 2-position, and a 2-chloro-4-methoxyphenyl group at the 3-position. []

    5. Methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylates []

    • Compound Description: This group of compounds features a pyrazolo[1,5-a]pyrimidine scaffold with various arylcarbamoyl substituents at the 7-position (Ar = 4-chlorophenyl or 4-methoxyphenyl). These compounds are considered valuable intermediates for synthesizing novel heterocyclic systems with potential pharmaceutical applications. []

    6. 3-Formylpyrazolo[1,5-a]pyrimidines []

    • Compound Description: This series of compounds, bearing a formyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine core, are key intermediates in synthesizing functional fluorophores. These compounds demonstrate significant fluorescence properties, with potential applications in biological and environmental sensing. []

    7. N4-Substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines []

    • Compound Description: This group comprises ten newly synthesized N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines. Structural analysis revealed distinct groups: stoichiometric hydrates and solvent-free forms. Their hydrogen bonding patterns in solid-state structures were extensively studied. []

    8. 6-(4-Methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine []

    • Compound Description: This compound belongs to a series of ortho-substituted polymethoxydiarylazolopyrimidines. It exhibits antimitotic activity by destabilizing microtubules, as demonstrated in a phenotypic sea urchin embryo assay. []

    9. 5-(2-phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-ylamine (FR180204) []

    • Compound Description: This compound, FR180204, is a selective inhibitor of extracellular signal-regulated kinase 1 and 2 (Erk1/2). Studies on rat mesenteric arteries showed its ability to significantly block orthovanadate-induced vasoconstriction, demonstrating its involvement in the Erk1/2 signaling pathway. []

    10. 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189/LDN) []

    • Compound Description: LDN-193189, often shortened to LDN, functions as an antagonist of activin receptor-like kinase 3 (ALK3), a type of BMP receptor. Research in a partial hepatectomy (PH) model revealed its ability to enhance liver regeneration, making it a potential therapeutic candidate for liver disease. []

    11. 7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine (VU0465350/VU5350) []

    • Compound Description: VU0465350, also known as VU5350, acts as an antagonist of the BMP receptor activin receptor–like kinase 3 (ALK3). In a partial hepatectomy (PH) model, VU5350 demonstrated its ability to enhance liver regeneration, suggesting its potential therapeutic role in liver disease. []

    12. 5-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinolone (VU0469381/1LWY) []

    • Compound Description: VU0469381, also known as 1LWY, acts as an antagonist of ALK2, a BMP receptor. Unlike ALK3 inhibitors, 1LWY did not show any effect on liver regeneration in studies, demonstrating its specificity towards ALK2 and lack of activity in the liver regeneration pathway. []

    13. 4-Amino-5-(4-chlorophenyl)-7-(t-butyl) pyrazolo[3,4-d]pyrimidine (PP2) [, ]

    • Compound Description: PP2 acts as a potent and selective Src family kinases (SFKs) inhibitor. Studies showed its efficacy in reducing the severity of acute pancreatitis in mice, primarily by attenuating substance P-induced chemokine production in pancreatic acinar cells. [, ]

    14. 4-amino-7-phenylpyrazol[3,4-d]pyrimidine (PP3) []

    • Compound Description: PP3 serves as a negative control for PP2, a potent and selective inhibitor of Src family kinases (SFKs). Unlike PP2, PP3 does not significantly impact the severity of acute pancreatitis, indicating its inactivity against SFKs. []

    15. 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (VU6005649) []

    • Compound Description: VU6005649 functions as a positive allosteric modulator (PAM) for the metabotropic glutamate receptor 7 (mGlu7). This compound exhibits a distinct maximal potentiation profile compared to other PAMs, such as VU0422288, when tested with different mGlu7 agonists, suggesting its unique interaction mechanism with the receptor. []

    16. N-[3-Chloro-4-[(5-chloro-2-pyridinyl)oxy]phenyl]-2-pyridinecarboxamide (VU0422288) []

    • Compound Description: This compound, VU0422288, is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7). Studies revealed its distinct PAM activity, potentially interacting with the receptor through a different mechanism compared to other PAMs. []

    17. 3-(m-Tolyl)pyrazolo[1,5-a]pyrimidin-7-one []

    • Compound Description: This compound is a hypoxanthine analog designed as a substrate inhibitor of xanthine oxidase. It exhibits potent inhibitory activity with an ID50 of 0.06 μM. Its structure-activity relationship highlights the significance of the phenyl group for binding to the enzyme. []

    18. 3-Phenylpyrazolo[1,5-a]pyrimidin-7-one []

    • Compound Description: Similar to its tolyl counterpart, this compound acts as a hypoxanthine analog and exhibits substantial inhibitory activity against xanthine oxidase, demonstrating an ID50 of 0.40 μM. []

    19. 5-(p-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-one []

    • Compound Description: This compound, a hypoxanthine analog, acts as a potent xanthine oxidase inhibitor with an ID50 of 0.21 μM. Its structure-activity relationship emphasizes the importance of the p-chlorophenyl group for its inhibitory activity. []

    20. 5-(Nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-one []

    • Compound Description: This hypoxanthine analog demonstrates potent inhibitory activity against xanthine oxidase, exhibiting an ID50 of 0.23 μM. The presence of the nitrophenyl group significantly contributes to its inhibitory properties. []

    21. 7-Phenylpyrazolo[1,5-a]-s-triazin-4-one []

    • Compound Description: This compound demonstrates significant inhibitory activity against xanthine oxidase, exhibiting an ID50 of 0.047 μM. []

    22. 3-m-Tolyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5-one []

    • Compound Description: This compound, a xanthine analog, demonstrates potent inhibitory activity against xanthine oxidase with an ID50 of 0.025 μM, highlighting the contribution of the m-tolyl group to its binding affinity. []

    23. 3-Phenyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5-ones []

    • Compound Description: This xanthine analog exhibits potent inhibitory activity against xanthine oxidase, demonstrating an ID50 of 0.038 μM. The presence of the phenyl group contributes significantly to its binding affinity. []

    24. 3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate (MRS 1523) [, ]

    • Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. It demonstrates a protective effect against irreversible synaptic failure induced by oxygen and glucose deprivation (OGD) in the CA1 region of rat hippocampal slices. [, ]

    25. N-[9-chloro-2-(2-furanyl)[1,2,4]-triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220) []

    • Compound Description: MRS 1220 is a selective adenosine A3 receptor antagonist that exhibits protective effects against oxygen and glucose deprivation (OGD)-induced neurotoxicity in rat hippocampal slices. []

    26. N-(2-methoxyphenyl)-N'-[2-(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574) []

    • Compound Description: VUF 5574 is a selective adenosine A3 receptor antagonist, demonstrating protective effects against oxygen and glucose deprivation (OGD) in rat hippocampal slices, similar to MRS 1523 and MRS 1220. []

    27. 5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride []

    • Compound Description: This compound is a potent and selective antagonist of the adenosine A3 receptor. In vitro studies using rat hippocampal slices demonstrated its protective effects against oxygen and glucose deprivation (OGD)-induced damage, preventing irreversible synaptic failure. []

    28. 5-N-(4-methoxyphenyl-carbamoyl)amino-8-propyl-2(2furyl)-pyrazolo-[4,3e]-1,2,4-triazolo[1,5-c]-pyrimidine ([3H]MRE 3008F20) []

    • Compound Description: [3H]MRE 3008F20 is a radiolabeled antagonist of the A3 adenosine receptor, frequently employed to study the expression and binding characteristics of this receptor subtype in various cell types, including human lymphocytes. []

    29. N6-(3-[(125)I]iodo-4-aminobenzyl)-adenosine-5'-N-methyluronamide ([(125)I]AB-MECA) []

    • Compound Description: [(125)I]AB-MECA is a radiolabeled agonist of the A3 adenosine receptor. Its high affinity and selectivity make it a valuable tool in pharmacological studies for characterizing A3 receptor binding and function in various cell types, including human monocyte-derived dendritic cells (MDDCs). []

    30. N6-(3-iodobenzyl)-adenosine-5'-N-methylcarboxamide (IB-MECA) []

    • Compound Description: IB-MECA acts as an agonist of the A3 adenosine receptor, exhibiting high potency in activating this receptor subtype. Its pharmacological effects on calcium signaling were studied in human monocyte-derived dendritic cells (MDDCs). []

    31. 2-Chloro-N6-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (2Cl-IB-MECA) []

    • Compound Description: This compound serves as an agonist of the A3 adenosine receptor. Its effects on calcium signaling, particularly in human monocyte-derived dendritic cells (MDDCs), have been studied, providing insights into its pharmacological profile. []

    32. 2-[p-(2-Carboxyethyl)phenylethylamino]-5'-N-ethylcarboxyamidoadenosine (CGS21680) []

    • Compound Description: CGS21680 is an agonist of the A3 adenosine receptor. Its pharmacological properties and effects on calcium signaling have been studied in human monocyte-derived dendritic cells (MDDCs). []

    33. N-(2-Methoxyphenyl)-N-[2-(3-pyridyl)quinazolin-4-yl]urea (VUF5574) []

    • Compound Description: VUF5574 is a potent and selective antagonist of the A3 adenosine receptor. Its ability to block A3-mediated calcium signaling, particularly in human monocyte-derived dendritic cells (MDDCs), highlights its pharmacological relevance in modulating A3 receptor function. []

    34. 7-(2-Phenylethyl)-5-amino-2-(2-furyl)-pyrazolo-[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine (SCH58261) []

    • Compound Description: SCH58261 acts as an antagonist of the A3 adenosine receptor, demonstrating selectivity for this receptor subtype. It is often used in pharmacological studies to investigate the role of A3 receptors in cellular processes and disease models. []

    35. 5-Chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine []

    • Compound Description: This compound is a potent fungicide. When used in combination with ethaboxam, it displays a synergistic effect, enhancing the antifungal efficacy compared to either compound alone. This synergy makes the combination particularly effective against a broad spectrum of fungal pathogens in various agricultural settings. []

    Properties

    Product Name

    3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

    IUPAC Name

    3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

    Molecular Formula

    C19H14ClN3O

    Molecular Weight

    335.8 g/mol

    InChI

    InChI=1S/C19H14ClN3O/c1-24-16-7-3-5-14(11-16)18-8-9-21-19-17(12-22-23(18)19)13-4-2-6-15(20)10-13/h2-12H,1H3

    InChI Key

    VDVMIQZAFKLLEJ-UHFFFAOYSA-N

    SMILES

    COC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C4=CC(=CC=C4)Cl

    Canonical SMILES

    COC1=CC=CC(=C1)C2=CC=NC3=C(C=NN23)C4=CC(=CC=C4)Cl

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.